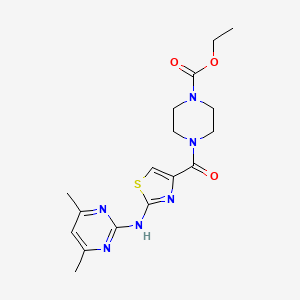

Ethyl 4-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazole-4-carbonyl)piperazine-1-carboxylate

Description

Ethyl 4-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazole-4-carbonyl)piperazine-1-carboxylate is a heterocyclic compound featuring a piperazine core substituted with a thiazole-carbonyl group and a 4,6-dimethylpyrimidin-2-ylamino moiety. Its structural complexity arises from the integration of multiple pharmacophoric elements:

- Piperazine: A six-membered ring with two nitrogen atoms, often used to enhance solubility and bioavailability in drug design.

- Thiazole: A five-membered aromatic ring containing sulfur and nitrogen, known for its role in antimicrobial and kinase-inhibiting activities.

- 4,6-Dimethylpyrimidine: A pyrimidine derivative with methyl groups at positions 4 and 6, contributing to hydrogen-bonding interactions and steric effects.

This compound’s synthesis likely involves coupling reactions between functionalized piperazine and thiazole intermediates, as inferred from analogous synthetic routes for arylpiperazine derivatives .

Properties

IUPAC Name |

ethyl 4-[2-[(4,6-dimethylpyrimidin-2-yl)amino]-1,3-thiazole-4-carbonyl]piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N6O3S/c1-4-26-17(25)23-7-5-22(6-8-23)14(24)13-10-27-16(20-13)21-15-18-11(2)9-12(3)19-15/h9-10H,4-8H2,1-3H3,(H,18,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFRJPLBYQXFERK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)C2=CSC(=N2)NC3=NC(=CC(=N3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N6O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that pyrimidine derivatives, such as this compound, have a wide range of biological activities. They are key molecules in living organisms, including DNA, RNA, and numerous natural products such as antibiotics, vitamins, and liposaccharides.

Mode of Action

Pyrimidine analogs have shown a range of biological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antihypertensive, antiviral, antioxidant, herbicide, and anticancer effects. These activities suggest that the compound may interact with its targets to induce these effects.

Biochemical Analysis

Biological Activity

Ethyl 4-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazole-4-carbonyl)piperazine-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a piperazine ring, a thiazole moiety, and a pyrimidine derivative. Its molecular formula is , which contributes to its pharmacological properties. The presence of various functional groups enhances its potential interactions with biological targets.

Antitumor Activity

Research has demonstrated that compounds containing thiazole and pyrimidine structures exhibit significant antitumor activity. For instance, studies have shown that related thiazole derivatives can inhibit the growth of various cancer cell lines. The National Cancer Institute (NCI) has reported that certain thiazole derivatives displayed promising results against human tumor cell lines, indicating potential for this compound as an anticancer agent .

Table 1: Antitumor Activity of Related Compounds

Antimicrobial Activity

The antimicrobial properties of compounds similar to this compound have also been explored. Studies indicate that piperazine derivatives can exhibit significant antibacterial activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli .

Table 2: Antimicrobial Activity of Piperazine Derivatives

| Compound Name | Microorganism Tested | MIC Value (µg/mL) | Reference |

|---|---|---|---|

| Piperazine Derivative 1 | MRSA | 4 | |

| Piperazine Derivative 2 | E. coli | 8 |

The biological activity of this compound is likely attributed to its ability to interact with specific cellular targets. For instance, compounds containing the thiazole moiety are known to inhibit various enzymes involved in cancer cell proliferation and survival pathways . Additionally, the presence of the piperazine ring may enhance membrane permeability, allowing for better cellular uptake.

Case Studies

-

Case Study on Antitumor Efficacy :

A recent study evaluated the efficacy of a related thiazole derivative in a mouse model of cancer. The compound was administered at varying doses, showing a dose-dependent reduction in tumor size compared to controls. Histological analysis revealed significant apoptosis in treated tumors . -

Case Study on Antimicrobial Resistance :

Another investigation focused on the antimicrobial properties of piperazine derivatives against resistant bacterial strains. The study highlighted the effectiveness of these compounds in overcoming resistance mechanisms, suggesting their potential as novel antibiotics .

Scientific Research Applications

Synthesis and Characterization

The compound can be synthesized through multi-step reactions involving key intermediates such as thiazole and piperazine derivatives. Methods typically include the use of microwave irradiation for efficient synthesis, which has been documented to yield moderate to high purity levels of the final product . The characterization of the compound is usually performed using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy to confirm its structure and purity.

Antitumor Activity

Ethyl 4-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazole-4-carbonyl)piperazine-1-carboxylate has shown promising antitumor activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines. For instance, compounds with similar thiazole structures have exhibited significant cytotoxic effects against human tumor cell lines, indicating a potential for further development as an anticancer agent .

Anticonvulsant Properties

Research indicates that thiazole derivatives possess anticonvulsant properties. Compounds with structural similarities to this compound have been tested for their ability to protect against seizures in animal models . The structure-activity relationship (SAR) studies suggest that modifications on the thiazole moiety can enhance anticonvulsant efficacy.

Antimicrobial Activity

Thiazole-containing compounds have also been evaluated for antimicrobial properties. This compound may exhibit activity against a range of bacterial and fungal pathogens, making it a candidate for further exploration in infectious disease treatment .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to its unique structural components:

| Component | Role |

|---|---|

| Thiazole Moiety | Contributes to biological activity; known for antitumor and antimicrobial properties. |

| Piperazine Ring | Enhances solubility and bioavailability; often linked to improved pharmacokinetic profiles. |

| Pyrimidine Derivative | Provides additional binding sites for interaction with biological targets; potential role in enhancing efficacy. |

Case Studies

- Antitumor Screening : A study conducted by the National Cancer Institute evaluated various thiazole derivatives, including those structurally related to this compound). Results indicated significant cytotoxicity against several cancer cell lines, suggesting a pathway for further development into therapeutic agents .

- Anticonvulsant Evaluation : In vivo studies demonstrated that certain thiazole derivatives provided substantial protection against induced seizures in rodent models. This highlights the potential of this compound as a candidate for epilepsy treatment .

- Antimicrobial Testing : Research has shown that thiazole-based compounds exhibit activity against resistant strains of bacteria. Preliminary tests on derivatives similar to this compound suggest it may hold promise in combating infections caused by multi-drug resistant organisms .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The piperazine ring’s secondary amine groups and the thiazole core participate in nucleophilic substitution reactions. For example:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in isopropanol using triethylamine as a base, yielding N-alkylated derivatives.

-

Acylation : Forms amide bonds when treated with acid chlorides, such as acetyl chloride, under reflux conditions .

Reduction Reactions

The carbonyl group in the thiazole-4-carbonyl moiety can be reduced to a hydroxyl group using agents like lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF). This modification enhances solubility for biological testing.

| Reduction Target | Reagents | Conditions | Outcome |

|---|---|---|---|

| Carbonyl (C=O) | LiAlH₄ | THF, 0–5°C, 2h | Alcohol derivative |

Cyclization Reactions

The compound undergoes cyclization to form fused heterocycles under basic conditions:

-

Thienopyridine Formation : Reacts with 2-mercaptonicotinonitrile derivatives in ethanolic sodium ethoxide under reflux, forming thieno[2,3-b]pyridine derivatives .

-

Piperazine-Linked Bis-thiazoles : Treatment with bis-bromoacetyl compounds yields dimeric structures linked via piperazine .

Multi-Component Reactions (MCRs)

The thiazole ring participates in MCRs to generate hybrid scaffolds:

-

Pyran Synthesis : Reacts with benzaldehydes and malononitrile in ethanol, forming pyran derivatives .

-

Thiazolo-Pyrimidine Formation : Combines with thiourea and aldehydes under acidic conditions to yield pyrimidine-fused thiazoles .

| MCR Type | Components | Conditions | Product | Yield |

|---|---|---|---|---|

| Pyran | Benzaldehyde, malononitrile | Ethanol, rt | Pyran-thiazole | 70–78% |

| Pyrimidine | Thiourea, aldehyde | HCl, reflux | Thiazolo-pyrimidine | 65–72% |

Functional Group Transformations

-

Ester Hydrolysis : The ethyl ester group hydrolyzes in aqueous NaOH to a carboxylic acid, enhancing reactivity for further conjugations .

-

Amination : The pyrimidine’s amino group reacts with nitrating agents to introduce nitro groups, enabling downstream modifications.

Key Research Findings

-

Catalytic Efficiency : Triethylamine significantly improves alkylation yields (75–82%) by deprotonating the piperazine nitrogen.

-

Steric Effects : Bulky substituents on the pyrimidine ring reduce cyclization yields due to steric hindrance .

-

Solvent Impact : Polar aprotic solvents (e.g., DMF) enhance acylation rates compared to ethanol .

Comparison with Similar Compounds

Structural Analogues

Key structural analogues and their differentiating features are summarized below:

Key Structural Insights :

- The target compound uniquely combines thiazole and dimethylpyrimidine groups, enabling dual hydrogen-bonding interactions (via pyrimidine N and thiazole S/N atoms) that enhance binding to biological targets like kinases or enzymes .

- Ethyl 4-[2-(3-chlorophenyl)-2-oxoethyl]piperazine-1-carboxylate () lacks a heteroaromatic amine, reducing its hydrogen-bonding capacity compared to the target.

- Compound 5 () replaces the thiazole with a pyrazole, which alters electronic properties and binding specificity.

- The piperidine-containing analogue () has a bulkier, more rigid structure due to the diphenylpiperidinyl group, which may limit its conformational flexibility and target accessibility .

Pharmacological and Physicochemical Properties

Hydrogen-Bonding and Crystal Packing

The target compound’s dimethylpyrimidine and thiazole groups facilitate extensive hydrogen-bonding networks, as observed in graph set analyses of similar heterocycles (e.g., N–H···N and C=O···H interactions) . In contrast, compounds with chlorophenyl or trifluoromethyl substituents () rely on weaker van der Waals or halogen-bonding interactions, leading to less predictable crystal packing .

Solubility and Bioavailability

- The target compound’s ethyl carboxylate group enhances aqueous solubility compared to non-polar analogues like the diphenylpiperidine derivative ().

- Compound 5 () benefits from the polar trifluoromethyl group, which balances lipophilicity and solubility, a critical factor in oral bioavailability .

Target Selectivity

- Phosphodiesterase inhibitors (), such as pyrazolopyrimidinones, share a pyrimidine scaffold but lack the thiazole-carbonyl group, leading to divergent target affinities .

Q & A

Basic: What are the standard synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?

Answer:

The synthesis typically involves multi-step reactions, including:

- Step 1: Formation of the thiazole-4-carbonyl intermediate via coupling reactions under controlled temperatures (40–70°C) and solvents like THF or ethanol .

- Step 2: Piperazine-carboxylate conjugation using carbodiimide-mediated coupling or nucleophilic substitution .

- Step 3: Final purification via reversed-phase chromatography (e.g., 0–50% acetonitrile/water with TFA) .

Optimization Strategies:

- Temperature Control: Higher yields are achieved by incremental heating (e.g., 50°C for 2 hours followed by 70°C for 30 minutes) to minimize side reactions .

- Solvent Selection: Polar aprotic solvents (e.g., DMSO) enhance intermediate stability during piperazine coupling .

- Monitoring: Use TLC or HPLC to track reaction progress and adjust stoichiometry in real time .

Basic: Which spectroscopic techniques are essential for characterizing this compound, and what key spectral features confirm its structure?

Answer:

- 1H/13C NMR: Key signals include:

- Piperazine protons at δ 3.39–4.05 ppm (split into multiplets due to conformational flexibility) .

- Thiazole ring protons at δ 7.20–8.18 ppm .

- IR Spectroscopy: Peaks at ~1628 cm⁻¹ (C=O stretch) and ~3285 cm⁻¹ (N-H bend) confirm carbonyl and amine groups .

- Mass Spectrometry (HRMS): Exact mass matching within 0.1 ppm (e.g., [M+H]+ = 328.1597) validates molecular formula .

Advanced: How can researchers resolve discrepancies in biological activity data between studies?

Answer:

- Experimental Replication: Standardize assay conditions (e.g., cell lines, incubation time) to isolate compound-specific effects .

- Structural Confirmation: Verify compound purity (>95% via HPLC) and stereochemistry (via X-ray crystallography) to rule out batch variability .

- Comparative SAR Analysis: Test structurally related analogs (e.g., fluorophenyl or methoxy-substituted derivatives) to identify critical pharmacophores .

Advanced: What computational methods predict the binding affinity and mechanism of action of this compound?

Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with targets like kinases or GPCRs. Focus on hydrogen bonding with the pyrimidin-2-ylamino group and hydrophobic contacts with the thiazole ring .

- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions (e.g., solvation in TIP3P water) .

- Free Energy Calculations: Apply MM-PBSA to quantify contributions of specific residues (e.g., piperazine’s role in entropy-driven binding) .

Basic: What parameters are critical for X-ray crystallographic analysis of this compound?

Answer:

- Crystallization: Use vapor diffusion with PEG 8000 as a precipitant. Optimal crystal growth occurs at 4°C over 7–14 days .

- Data Collection: High-resolution data (<1.0 Å) require synchrotron radiation. Monitor twinning with SHELXD .

- Refinement: SHELXL refines anisotropic displacement parameters and validates geometry (e.g., piperazine ring puckering) via R1 < 0.05 .

Advanced: How can SAR studies guide the design of derivatives with enhanced pharmacological properties?

Answer:

- Substitution Analysis: Introduce electron-withdrawing groups (e.g., -CF₃) at the pyrimidine 4-position to improve metabolic stability .

- Bioisosteric Replacement: Replace the ethyl carboxylate with a tert-butyl carbamate to enhance blood-brain barrier penetration .

- Pharmacokinetic Profiling: Use in vitro assays (e.g., microsomal stability, CYP inhibition) to prioritize derivatives with balanced ADME properties .

Basic: What purification strategies are recommended, and how do solvent systems influence chromatographic separation?

Answer:

- Normal-Phase Chromatography: Use silica gel with ethyl acetate/hexane (3:7) for preliminary purification of intermediates .

- Reversed-Phase HPLC: Optimize with 0.1% TFA in acetonitrile/water gradients to resolve polar impurities. Adjust pH to 2.5 for better peak symmetry .

- Solvent Impact: Acetonitrile improves resolution of piperazine derivatives compared to methanol due to lower viscosity .

Advanced: What methods assess metabolic stability and in vitro toxicity in preclinical studies?

Answer:

- Hepatic Microsomal Assays: Incubate with human liver microsomes (HLMs) and NADPH. Measure parent compound depletion over 60 minutes via LC-MS/MS .

- Cytotoxicity Screening: Use MTT assays on HEK293 or HepG2 cells. Calculate IC50 values with non-linear regression (GraphPad Prism) .

- Reactive Metabolite Detection: Trapping studies with glutathione or potassium cyanide to identify electrophilic intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.